molecular formula C10H14N4OS B12738780 (E)-2-(3-Hydroxy-1-methyl-3-(2-pyridinyl)propylidene)hydrazinecarbothioamide CAS No. 174502-96-6

(E)-2-(3-Hydroxy-1-methyl-3-(2-pyridinyl)propylidene)hydrazinecarbothioamide

Cat. No.: B12738780
CAS No.: 174502-96-6
M. Wt: 238.31 g/mol
InChI Key: ZFTKVOOXUAEXIB-NTUHNPAUSA-N
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Description

(E)-2-(3-Hydroxy-1-methyl-3-(2-pyridinyl)propylidene)hydrazinecarbothioamide is a complex organic compound that features a hydrazinecarbothioamide group linked to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-Hydroxy-1-methyl-3-(2-pyridinyl)propylidene)hydrazinecarbothioamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridine Derivative: Starting with a pyridine derivative, the compound undergoes alkylation to introduce the 3-hydroxy-1-methyl group.

    Hydrazinecarbothioamide Formation: The intermediate product is then reacted with hydrazinecarbothioamide under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3-Hydroxy-1-methyl-3-(2-pyridinyl)propylidene)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to modify the hydrazinecarbothioamide group.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while substitution could introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(3-Hydroxy-1-methyl-3-(2-pyridinyl)propylidene)hydrazinecarbothioamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, compounds like this compound are studied for their potential therapeutic properties. They may exhibit activity against certain diseases or serve as lead compounds for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its structural properties might lend themselves to applications in polymer science or nanotechnology.

Mechanism of Action

The mechanism of action for (E)-2-(3-Hydroxy-1-methyl-3-(2-pyridinyl)propylidene)hydrazinecarbothioamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to specific receptors to elicit a biological response.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(3-Hydroxy-1-methyl-3-(2-pyridinyl)propylidene)hydrazinecarboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

    (E)-2-(3-Hydroxy-1-methyl-3-(2-pyridinyl)propylidene)hydrazinecarbothioamide derivatives: Various derivatives with different substituents on the pyridine ring.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which can confer unique reactivity and potential applications. Its hydrazinecarbothioamide group, in particular, might offer distinct advantages in certain chemical reactions or biological activities.

Properties

CAS No.

174502-96-6

Molecular Formula

C10H14N4OS

Molecular Weight

238.31 g/mol

IUPAC Name

[(E)-(4-hydroxy-4-pyridin-2-ylbutan-2-ylidene)amino]thiourea

InChI

InChI=1S/C10H14N4OS/c1-7(13-14-10(11)16)6-9(15)8-4-2-3-5-12-8/h2-5,9,15H,6H2,1H3,(H3,11,14,16)/b13-7+

InChI Key

ZFTKVOOXUAEXIB-NTUHNPAUSA-N

Isomeric SMILES

C/C(=N\NC(=S)N)/CC(C1=CC=CC=N1)O

Canonical SMILES

CC(=NNC(=S)N)CC(C1=CC=CC=N1)O

Origin of Product

United States

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